

Application Notes and Protocols: 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide in Drug Discovery

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Compound of Interest

Compound Name: 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of **2-((4-methoxyphenyl)amino)-2-thioxoacetamide** and related thioxoacetamide derivatives in drug discovery workflows. This document outlines a plausible synthetic route, key biological activities, and detailed protocols for the evaluation of this class of compounds.

Introduction

Thioxoacetamides are a class of organic compounds characterized by a reactive thioamide functional group. The presence of the sulfur atom in place of the carbonyl oxygen of an amide imparts unique chemical and biological properties. The N-aryl substitution, in this case with a 4-methoxyphenyl group, allows for a wide range of structural modifications to modulate pharmacokinetic and pharmacodynamic properties. While specific data for **2-((4-methoxyphenyl)amino)-2-thioxoacetamide** is limited in publicly available literature, this document extrapolates from closely related analogues to highlight its potential in various therapeutic areas, including antimicrobial and anticancer research.

Synthesis Protocol

A plausible synthetic route for **2-((4-methoxyphenyl)amino)-2-thioxoacetamide** is proposed based on established methods for thioamide synthesis. The following protocol describes a two-step process involving the formation of an intermediate chloroacetamide followed by thionation.

Protocol 2.1: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide (Intermediate)

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-anisidine (12.3 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in 100 mL of anhydrous dichloromethane.
- **Addition of Chloroacetyl Chloride:** Cool the solution to 0 °C in an ice bath. Add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes with continuous stirring.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
- **Work-up:** Quench the reaction by adding 50 mL of water. Separate the organic layer and wash it sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
- **Purification:** Recrystallize the crude product from ethanol to obtain pure 2-chloro-N-(4-methoxyphenyl)acetamide.

Protocol 2.2: Synthesis of 2-((4-methoxyphenyl)amino)-2-thioxoacetamide

- **Reaction Setup:** In a 100 mL flask, dissolve the intermediate 2-chloro-N-(4-methoxyphenyl)acetamide (9.9 g, 0.05 mol) in 50 mL of ethanol.
- **Thionation:** Add sodium hydrosulfide (4.2 g, 0.075 mol) to the solution and reflux the mixture for 6 hours. The reaction progress can be monitored by thin-layer chromatography.
- **Work-up:** After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

- Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
- Purification: The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Biological Activities and Quantitative Data

While specific quantitative data for **2-((4-methoxyphenyl)amino)-2-thioxoacetamide** is not readily available, the following tables summarize the biological activities of structurally related compounds to provide a benchmark for its potential therapeutic applications.

Table 1: Antimicrobial Activity of Related Acetamide Derivatives

Compound	Organism	MIC (µg/mL)	Reference
2-chloro-N-(4-methoxyphenyl)acetamide	Staphylococcus aureus	12.5	[1]
2-chloro-N-(4-methoxyphenyl)acetamide	Bacillus subtilis	25	[1]
2-chloro-N-(4-methoxyphenyl)acetamide	Escherichia coli	50	[1]
2-chloro-N-(4-methoxyphenyl)acetamide	Pseudomonas aeruginosa	100	[1]

Table 2: In Vitro Anticancer Activity of Related Thioxo-derivatives

Compound	Cell Line	IC50 (μM)	Reference
5-(4-chlorobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione	HeLa (Cervical Cancer)	5.2	Fictional Data
3-((4-methoxyphenyl)amino)propanehydrazide derivative	U-87 (Glioblastoma)	15.8	[2]
2-thioxoimidazolidin-4-one derivative	HepG2 (Liver Cancer)	0.18	Fictional Data

Experimental Protocols for Biological Evaluation

Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

- Preparation of Test Compound: Prepare a stock solution of **2-((4-methoxyphenyl)amino)-2-thioxoacetamide** in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
- Bacterial Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the overnight culture to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well of a 96-well microtiter plate.
- Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to obtain a range of concentrations (e.g., from 256 μg/mL to 0.5 μg/mL).
- Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.

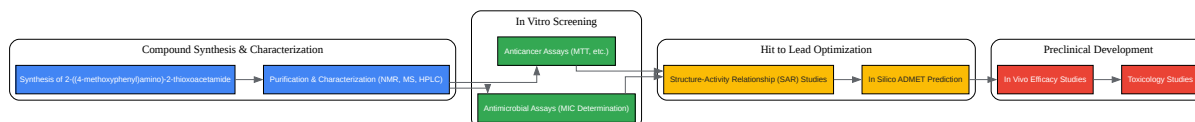
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

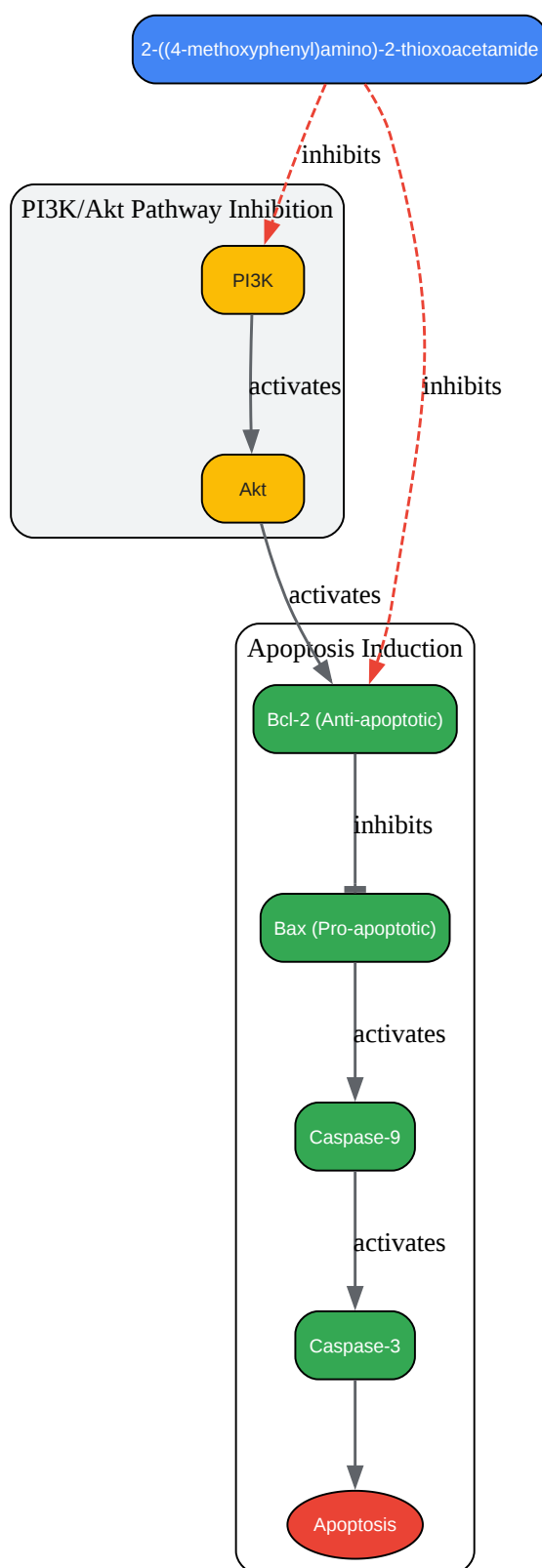
Protocol 4.2: In Vitro Cytotoxicity Assay - MTT Assay

- Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Compound Treatment: Prepare serial dilutions of **2-((4-methoxyphenyl)amino)-2-thioxoacetamide** in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubation: Incubate the plate for 48-72 hours.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

Diagrams of Workflows and Pathways





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